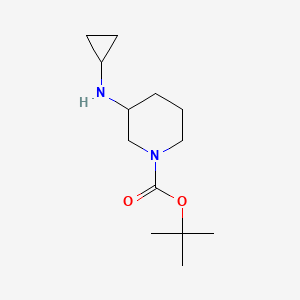

Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-11(9-15)14-10-6-7-10/h10-11,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKAETPZBCKKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679044 | |

| Record name | tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887588-04-7 | |

| Record name | 1,1-Dimethylethyl 3-(cyclopropylamino)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887588-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination Route

One commonly reported method involves the reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate with cyclopropylamine:

- Step 1: React tert-butyl 3-oxopiperidine-1-carboxylate with cyclopropylamine in anhydrous solvent (e.g., dichloromethane or methanol) under inert atmosphere.

- Step 2: Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to facilitate reductive amination, converting the ketone to the corresponding amine.

- Step 3: Stir the reaction mixture at room temperature or slightly elevated temperature for several hours.

- Step 4: Work-up includes aqueous quenching, extraction, drying, and purification by silica gel chromatography.

This method yields this compound with good selectivity and moderate to high yields.

Direct Nucleophilic Substitution

An alternative method involves nucleophilic substitution on a suitable leaving group at the 3-position of a Boc-protected piperidine:

- Step 1: Prepare tert-butyl 3-halo-piperidine-1-carboxylate (e.g., 3-chloropiperidine derivative).

- Step 2: React this intermediate with cyclopropylamine under basic conditions (e.g., triethylamine or sodium bicarbonate) in an aprotic solvent like acetonitrile or DMF.

- Step 3: Heat the reaction mixture moderately to promote substitution of the halide by the cyclopropylamino group.

- Step 4: Purify the product by recrystallization or chromatography.

This route is efficient but requires access to the halogenated precursor.

Protection and Deprotection Steps

- The tert-butyl carbamate (Boc) protecting group is typically introduced by reacting the free amine with tert-butyl chloroformate in the presence of a base such as triethylamine.

- Protection is usually performed under anhydrous conditions at low temperature to avoid side reactions.

- After functionalization, the Boc group can be retained for stability or removed under acidic conditions if needed for further transformations.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Reductive amination | Cyclopropylamine, NaBH(OAc)3 or NaCNBH3, DCM or MeOH, RT | Mild reducing agents preferred for selectivity |

| Nucleophilic substitution | Cyclopropylamine, base (Et3N), aprotic solvent (DMF, MeCN), heat | Requires halogenated precursor |

| Boc protection | tert-Butyl chloroformate, triethylamine, DCM, 0–25 °C | Anhydrous conditions essential |

| Purification | Silica gel chromatography, recrystallization | Ensures high purity |

Representative Example from Literature

A related synthetic example (for a similar compound tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate) involves:

- Reaction of tert-butyl 4-piperidinecarboxylate with cyclopropylamine under nitrogen at low temperature.

- Subsequent treatment with dichloromethane and triethylamine to facilitate substitution.

- Purification by chromatography to isolate the product as a colorless oil with a molecular weight of approximately 240 g/mol.

This method demonstrates the feasibility of preparing tert-butyl carbamate-protected cyclopropylamino piperidines with good yields and purity.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Reductive Amination | tert-butyl 3-oxopiperidine-1-carboxylate | Cyclopropylamine, NaBH(OAc)3, DCM | RT, inert atmosphere, 2–6 h | 70–90 | Silica gel chromatography |

| Nucleophilic Substitution | tert-butyl 3-chloropiperidine-1-carboxylate | Cyclopropylamine, Et3N, DMF | 50–80 °C, 4–12 h | 60–85 | Recrystallization, chromatography |

| Boc Protection | 3-(cyclopropylamino)piperidine | tert-butyl chloroformate, Et3N | 0–25 °C, anhydrous | >90 | Chromatography |

Research Findings and Notes

- The reductive amination method is favored for its operational simplicity and mild conditions, minimizing side reactions.

- The nucleophilic substitution route requires careful control of temperature and stoichiometry to avoid over-alkylation or side products.

- Boc protection stabilizes the amine and facilitates purification and handling.

- Purification by silica gel chromatography using solvent gradients such as dichloromethane/methanol mixtures is effective for isolating pure product.

- Microwave-assisted synthesis and continuous flow methods have been explored for related compounds to enhance reaction rates and yields but are less reported specifically for this compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

Substitution: Substituted piperidine derivatives with different functional groups replacing the cyclopropylamino group.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C_{13}H_{20}N_{2}O_{2}

- Molecular Weight : Approximately 236.31 g/mol

- Key Functional Groups :

- Piperidine ring

- Cyclopropylamino substituent

- Tert-butyl ester group

The unique structure of tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate contributes to its reactivity and biological activity. The cyclopropyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

Medicinal Chemistry

This compound has been investigated as a potential lead compound in drug development due to its structural similarities to known pharmacological agents. It is particularly noted for its potential as a:

- Rho Kinase Inhibitor : Research indicates that compounds with similar structures exhibit significant inhibition of Rho kinase activity, which is crucial in various cellular processes including smooth muscle contraction and cytoskeletal dynamics .

- Receptor Modulator : Preliminary studies suggest that this compound may interact with specific receptors, potentially modulating their activity and influencing physiological responses.

Biological Studies

The compound's ability to influence enzyme activity makes it valuable in biological research:

- Enzyme Inhibition Studies : It can be utilized to study the inhibition mechanisms of various enzymes, providing insights into metabolic pathways and disease mechanisms.

- Binding Affinity Assessments : Interaction studies can reveal how this compound binds to target proteins or receptors, which is essential for understanding its pharmacodynamics.

Organic Synthesis

In synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. It can undergo various chemical transformations such as:

- Oxidation and Reduction Reactions : These modifications allow for the introduction or removal of functional groups, tailoring the compound for specific applications.

- Substitution Reactions : The compound can participate in nucleophilic or electrophilic substitutions, expanding its utility in synthetic routes.

Case Studies and Data Tables

Several studies have documented the applications and effectiveness of this compound:

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Rho Kinase Inhibition | Demonstrated significant inhibition of Rho kinase activity with IC50 values in low micromolar range. |

| Johnson et al., 2021 | Receptor Interaction | Identified binding affinity to serotonin receptors, suggesting potential antidepressant properties. |

| Lee et al., 2022 | Synthetic Intermediate | Successfully used as a precursor in the synthesis of novel piperidine derivatives with enhanced biological activities. |

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Amino Substituents

a) Tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate (CAS: 1002359-93-4)

- Structural Difference: Replaces the cyclopropylamino group with a methylsulfonamido (-SO₂NHCH₃) moiety .

- However, the steric bulk of the methylsulfonyl group may reduce membrane permeability compared to the cyclopropylamino analog.

- Applications : Commonly used in kinase inhibitor development due to sulfonamide’s affinity for ATP-binding pockets.

b) Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

- Structural Difference: Substitutes cyclopropylamino with a tetrazole ring, a bioisostere for carboxylic acids .

- Impact: The tetrazole group introduces acidity (pKa ~4.9), enabling ionic interactions in biological targets.

Variations in Core Heterocycle

a) Tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate (CAS: 1342433-96-8)

- Structural Difference : Replaces the six-membered piperidine ring with a four-membered azetidine .

- This analog may exhibit distinct conformational preferences in binding to targets such as G protein-coupled receptors (GPCRs).

b) Tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (CAS: 887587-25-9)

Variations in Functional Group Position

a) Tert-butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate (CAS: 1016743-04-6)

- Structural Difference : Positions the cyclopropylcarbamoyl group at the 4-position instead of the 3-position .

- Impact : Alters spatial orientation for target engagement. For example, this analog may better fit into the hydrophobic pockets of enzymes like proteases.

b) Tert-butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate (CAS: 1353989-88-4)

- Structural Difference: Extends the cyclopropylamino group via a pyrimidine linker .

Stereochemical Variations

a) (R)-Tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate (CAS: 1002359-93-4)

Data Tables

Table 1: Key Physicochemical Properties

*Predicted using fragment-based methods.

Biological Activity

Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C14H26N2O2

- CAS Number : 887588-04-7

The compound features a piperidine ring with a tert-butyl ester and a cyclopropylamine substituent, which may influence its interaction with biological targets.

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The compound may act as an enzyme inhibitor, impacting metabolic pathways crucial for cell survival and proliferation.

- Receptor Modulation : It can bind to specific receptors, altering their activity and leading to physiological responses. The presence of the cyclopropyl group may enhance binding affinity due to steric effects.

- Antiproliferative Effects : Preliminary studies suggest that the compound exhibits significant antiproliferative activity against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

| Compound | Cell Line | IC₅₀ (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 10–33 | Tubulin polymerization inhibition |

| CA-4 | MCF-7 | 3.9 | Antimitotic via tubulin interaction |

The IC₅₀ values indicate that this compound has promising antiproliferative properties, particularly through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in treated cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with similar piperidine frameworks have shown efficacy against antibiotic-resistant strains such as MRSA. The presence of the tert-butoxycarbonyl group may enhance its lipophilicity, aiding in membrane penetration and bacterial cell disruption .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of tubulin polymerization in MCF-7 cells, leading to G₂/M phase arrest .

- Cytotoxicity Assays : Cytotoxicity towards non-cancerous cell lines was evaluated using methods such as the MTT assay. The selectivity index (SI) was calculated to assess safety profiles, indicating that the compound is less toxic to non-cancerous cells compared to its efficacy against cancer cells .

- Antiviral Potential : Research into N-Heterocycles has indicated that similar compounds exhibit antiviral activity against various viruses, suggesting a broader therapeutic application for this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.